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Compound of Interest

Compound Name:

(S)-1-(2,4-

Difluorophenyl)ethanamine

hydrochloride

Cat. No.: B591932 Get Quote

Technical Guide: (S)-1-(2,4-
Difluorophenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals

Introduction
(S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride is a chiral amine of significant interest

in medicinal chemistry and drug development. The presence of two fluorine atoms on the

phenyl ring imparts unique electronic properties that can influence its biological activity,

metabolic stability, and pharmacokinetic profile. This document provides a comprehensive

overview of the known chemical properties, synthesis, and analytical methods related to this

compound, compiled to support research and development activities.

Chemical and Physical Properties
While specific experimental data for some properties of (S)-1-(2,4-Difluorophenyl)ethanamine
hydrochloride are not widely published, the following tables summarize available information

and typical characteristics for similar compounds.
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Property Value Source

Chemical Name

(S)-1-(2,4-

Difluorophenyl)ethanamine

hydrochloride

N/A

CAS Number 844647-37-6 [1]

Molecular Formula C₈H₁₀ClF₂N [1]

Molecular Weight 193.62 g/mol [1]

Appearance White to off-white solid (typical) N/A

Physicochemical Data
Property Value Notes

Melting Point Data not available N/A

Boiling Point Data not available N/A

Solubility
Soluble in water, methanol,

ethanol (expected)

The hydrochloride salt form

generally confers aqueous

solubility. Specific solubility

values (e.g., in mg/mL) are not

readily available.

pKa Data not available

The amine group is basic; the

pKa of the conjugate acid is

expected to be in the range of

9-10, typical for primary

benzylic amines.

Spectral Data
Detailed experimental spectral data for (S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride
is not available in the public domain. The following tables provide expected chemical shifts for

¹H and ¹³C NMR spectroscopy based on the analysis of structurally related compounds.

Expected ¹H NMR Spectral Data
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Protons
Expected Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(J, Hz)

CH₃ 1.4 - 1.6 Doublet ~7

CH 4.3 - 4.5 Quartet ~7

NH₃⁺ 8.5 - 9.5 Broad Singlet N/A

Aromatic CH 6.9 - 7.5 Multiplet N/A

Expected ¹³C NMR Spectral Data

Carbon Expected Chemical Shift (ppm)

CH₃ 20 - 25

CH 50 - 55

Aromatic C 100 - 165 (with C-F coupling)

Experimental Protocols
Synthesis of (S)-1-(2,4-Difluorophenyl)ethanamine
Hydrochloride
A common synthetic route to chiral phenylethylamines involves the reductive amination of a

corresponding ketone. For the (S)-enantiomer, a chiral auxiliary or a stereoselective reducing

agent is typically employed.

Reaction Scheme:

2,4-Difluoroacetophenone → N-(1-(2,4-difluorophenyl)ethylidene)-((R)-1-phenylethanamine) →

(S,R)-N-(1-(2,4-difluorophenyl)ethyl)-1-phenylethanamine → (S)-1-(2,4-

Difluorophenyl)ethanamine → (S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride

Materials:

2,4-Difluoroacetophenone
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(R)-(+)-α-Methylbenzylamine

Titanium (IV) isopropoxide

Sodium borohydride (NaBH₄)

Palladium on carbon (10% Pd/C)

Methanol

Ethanol

Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)

Ethyl acetate

Hexanes

Procedure:

Imine Formation: 2,4-Difluoroacetophenone is reacted with (R)-(+)-α-methylbenzylamine in

the presence of a dehydrating agent like titanium (IV) isopropoxide to form the corresponding

chiral imine.

Diastereoselective Reduction: The imine is then reduced with a hydride source such as

sodium borohydride. The chiral auxiliary directs the hydride attack to stereoselectively form

the (S,R)-diastereomer of the secondary amine.

Chiral Auxiliary Removal: The (R)-α-methylbenzyl group is removed by hydrogenolysis using

a palladium on carbon catalyst under a hydrogen atmosphere.

Purification of the Free Base: The resulting (S)-1-(2,4-difluorophenyl)ethanamine is purified

by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the

eluent.

Salt Formation: The purified free base is dissolved in a minimal amount of a suitable solvent

(e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrochloric acid in an

organic solvent until precipitation is complete. The resulting solid is collected by filtration,
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washed with a cold non-polar solvent, and dried under vacuum to yield (S)-1-(2,4-
difluorophenyl)ethanamine hydrochloride.

Chiral HPLC Analysis
To determine the enantiomeric purity of (S)-1-(2,4-Difluorophenyl)ethanamine, a chiral High-

Performance Liquid Chromatography (HPLC) method can be employed. The following is a

representative protocol based on methods used for similar chiral amines.

Chromatographic Conditions:

Parameter Condition

Column
Chiral stationary phase column (e.g., Chiralcel®

OD-H or Chiralpak® AD-H)

Mobile Phase

A mixture of a non-polar solvent (e.g., n-hexane

or heptane) and an alcohol (e.g., isopropanol or

ethanol). A small amount of a basic modifier

(e.g., diethylamine or triethylamine) is often

added to improve peak shape. A typical starting

mobile phase could be

Hexane:Isopropanol:Diethylamine (90:10:0.1,

v/v/v).

Flow Rate 1.0 mL/min

Detection UV at 254 nm

Column Temperature 25 °C

Injection Volume 10 µL

Sample Preparation:

A dilute solution of the sample is prepared in the mobile phase.

Biological Context and Signaling Pathways
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(S)-1-(2,4-Difluorophenyl)ethanamine and its derivatives are of interest in drug discovery,

particularly for neurological conditions. While the specific biological targets are not extensively

documented in publicly available sources, related compounds are known to interact with

monoamine neurotransmitter systems. It is hypothesized that this compound may modulate the

activity of serotonin (5-HT) and norepinephrine (NE) pathways.

The diagram below illustrates a simplified, hypothetical workflow for the initial screening of this

compound's biological activity.

In Vitro Screening

Lead Identification

(S)-1-(2,4-Difluorophenyl)ethanamine HCl

Receptor Binding Assays
(e.g., SERT, NET)

Neurotransmitter Reuptake Assays
(Serotonin, Norepinephrine)

Enzyme Inhibition Assays
(e.g., MAO-A, MAO-B)

Data Analysis
(Ki, IC50 values)

Identification of 'Hit' Compound

Structure-Activity Relationship (SAR) Studies

Lead Optimization
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Caption: A workflow for the initial biological screening of (S)-1-(2,4-
Difluorophenyl)ethanamine hydrochloride.

The following diagram illustrates a simplified representation of a potential mechanism of action,

where the compound might inhibit the reuptake of serotonin and norepinephrine.
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Caption: A simplified diagram of potential monoamine reuptake inhibition by the compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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